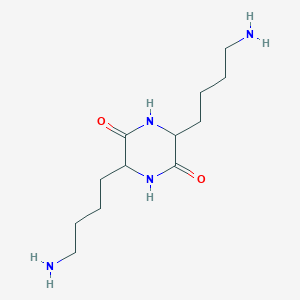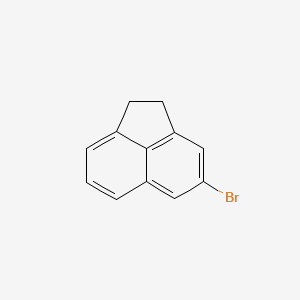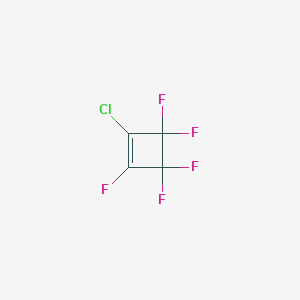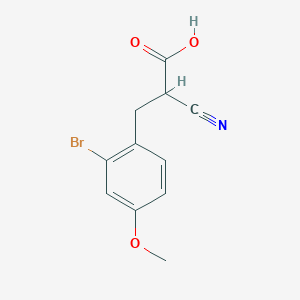
CycLuc7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CycLuc7 is a synthetic luciferin analogue that has been developed to enhance bioluminescence imaging. It is a cyclic alkylaminoluciferin substrate for firefly luciferase, which is widely used in biological assays and imaging due to its ability to emit visible light through a chemical reaction . This compound has been engineered to provide higher photon flux and red-shifted light emission compared to the natural substrate, D-luciferin .
Vorbereitungsmethoden
The synthesis of CycLuc7 involves several steps, starting with the preparation of the cyclic alkylaminoluciferin core. This is typically achieved through a series of organic reactions, including cyclization and alkylation. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods for this compound may involve continuous-flow techniques to improve efficiency and scalability .
Analyse Chemischer Reaktionen
CycLuc7 undergoes several types of chemical reactions, including oxidation and adenylation. In the presence of firefly luciferase, this compound is oxidized to produce an excited-state molecule that emits bioluminescence . Common reagents used in these reactions include adenosine triphosphate and oxygen . The major product formed from these reactions is oxyluciferin, which is responsible for the light emission .
Wissenschaftliche Forschungsanwendungen
CycLuc7 has a wide range of scientific research applications. In chemistry, it is used as a substrate in bioluminescence assays to study enzyme activity and protein interactions . In biology, this compound is employed in in vivo imaging to monitor cellular processes and track the progression of diseases such as cancer . In medicine, it is used in diagnostic imaging to detect and monitor tumors . Additionally, this compound has industrial applications in the development of bioluminescent sensors and imaging devices .
Wirkmechanismus
The mechanism of action of CycLuc7 involves its interaction with firefly luciferase. The enzyme catalyzes the adenylation and oxidation of this compound, resulting in the formation of an excited-state molecule of oxyluciferin . This molecule then relaxes to the ground state, emitting a photon of light in the process . The molecular targets involved in this pathway include adenosine triphosphate and oxygen .
Vergleich Mit ähnlichen Verbindungen
CycLuc7 is unique compared to other luciferin analogues due to its higher photon flux and red-shifted light emission . Similar compounds include CycLuc1 and CycLuc10, which also exhibit enhanced bioluminescence properties . this compound stands out for its ability to produce sustained emission rates and its compatibility with specific luciferase mutants .
Eigenschaften
Molekularformel |
C14H13N3O2S2 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(4S)-2-(5,6,7,8-tetrahydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c18-14(19)10-6-20-12(17-10)13-16-9-4-7-2-1-3-15-8(7)5-11(9)21-13/h4-5,10,15H,1-3,6H2,(H,18,19)/t10-/m1/s1 |
InChI-Schlüssel |
BKYMBDMQGNICFU-SNVBAGLBSA-N |
Isomerische SMILES |
C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=N[C@H](CS4)C(=O)O |
Kanonische SMILES |
C1CC2=CC3=C(C=C2NC1)SC(=N3)C4=NC(CS4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















